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Compound of Interest

Compound Name: O-Desmethyl Quinidine

Cat. No.: B15600903

Executive Summary: Cupreidine, the 6'-hydroxy analog of quinidine, represents a significant
point of interest for researchers in pharmacology and drug development. Structurally, it is the
O-demethylated form of quinidine, a well-known Class la antiarrhythmic agent. This relationship
extends to its pharmacological activity, where cupreidine exhibits antiarrhythmic potency
equivalent to quinidine but with a markedly improved safety profile. Notably, cupreidine
demonstrates significantly lower acute toxicity and fewer adverse hemodynamic effects, such
as hypotension and bradycardia. This guide provides an in-depth analysis of the core
structural, metabolic, and pharmacological relationships between these two cinchona alkaloids,
presenting comparative data and experimental methodologies relevant to their study.

Structural Relationship and Stereochemistry

Cupreidine and quinidine are closely related alkaloids derived from the cinchona tree. Their
core structure consists of a quinoline ring linked to a quinuclidine bicyclic system.

Chemical Structures

The fundamental difference between the two molecules lies in the substituent at the 6' position
of the quinoline ring. Quinidine possesses a methoxy (-OCHs) group, whereas cupreidine has a
hydroxyl (-OH) group.[1] This makes cupreidine (also known as O-desmethylquinidine) the
direct O-demethylated analog of quinidine.[2] Both compounds share the same stereochemical
configuration. Quinidine itself is a diastereomer of quinine.[3][4]

Physicochemical Properties
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The substitution of a methoxy group with a more polar hydroxyl group alters the
physicochemical properties of cupreidine relative to quinidine, which can influence its
pharmacokinetic profile, such as its volume of distribution.[5]

Property Quinidine Cupreidine
(9)-[(2R,4S,5R)-5-ethenyl-1- 4-[(S)-hydroxy[(2R,4S,5R)-5-
IUPAC Name azabicyclo[2.2.2]octan-2-yl]-(6-  vinyl-1-azabicyclo[2.2.2]oct-2-

methoxyquinolin-4-yl)methanol  yllmethyl]quinolin-6-ol

Molecular Formula C20H24N202 C19H22N202
Molecular Weight 324.42 g/mol [6] 310.39 g/mol
CAS Number 56-54-2[6] 70877-75-7[2]
Melting Point ~174-175 °C (Anhydrous) ~184-190 °C
LogP 3.44[7] Data not available

Metabolic and Synthetic Relationship

Cupreidine is recognized as a metabolite of cinchona alkaloids. Quinidine undergoes extensive
hepatic metabolism, primarily through cytochrome P450 enzymes (notably CYP3A4), which
hydroxylate the molecule to form active compounds such as 3-hydroxy-quinidine.[3][8] The O-
demethylation of quinidine to cupreidine is a recognized metabolic pathway.
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Caption: Metabolic conversion of quinidine to cupreidine.

Comparative Pharmacological Profile

While structurally similar, the key value of cupreidine lies in its distinct pharmacological profile
compared to its parent compound.

Mechanism of Action

Like quinidine, cupreidine functions as a Class la antiarrhythmic agent. The primary
mechanism of action for this class is the blockade of the fast inward sodium current (INa) in
cardiomyocytes.[8][9] This action decreases the rate of depolarization (Phase 0) of the cardiac
action potential, thereby reducing myocardial excitability and conduction velocity.[10][11]
Additionally, these agents are known to block several repolarizing potassium currents (IKr, IKs),
which prolongs the action potential duration and contributes to the prolonged QT interval seen
on an ECG.[8][9]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15600903?utm_src=pdf-body-img
https://go.drugbank.com/drugs/DB00908
https://en.wikipedia.org/wiki/Quinidine
https://synapse.patsnap.com/article/what-is-the-mechanism-of-quinidine-sulfate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-quinidine-gluconate
https://go.drugbank.com/drugs/DB00908
https://en.wikipedia.org/wiki/Quinidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Ch

eck Availability & Pricing

Cardiac Ton Channels

Quinidine / Cupreidine

| Blocks g

Fast Na+ Channel (INa)

Electrophysiological Effects

Decrease Phase 0

Quinidine / |—
Cupreidine [

Blocks
\

K+ Channels (IKr, IKs)

Governs Repolarization

Governs ]

Depolarization Rate

Prolong Action
Potential Duration (APD)

Click to download full resolution via product page

Caption: Mechanism of action for Class la antiarrhythmics.

Comparative Potency and Toxicity

Studies in animal models have been crucial for differentiating the therapeutic index of

cupreidine and quinidine.

Parameter Quinidine Cupreidine Animal Model Reference
Antiarrhythmic ] ] ]
Equivalent Equivalent Mice [1]
Potency
Data not directly
EDso (Aconitine stated, but ]
) 60.1 umol/kg Mice [12]
Arrhythmia) potency deemed
equivalent
o ~411 pmol/kg
Acute Toxicity ]
(Calculated from 857 umol/kg Mice [12]
(LDso, IP)
% decrease)
~50% less acute
Toxicity Profile Higher toxicity than Mice [1]
quinidine

Comparative Hemodynamic Effects
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A major limitation of quinidine therapy is its adverse cardiovascular effects, including
hypotension and negative inotropy. Cupreidine demonstrates a more favorable hemodynamic

profile.
Hemodynamic  Quinidine Cupreidine .
Animal Model Reference
Parameter Effect Effect
Marked ]
Blood Pressure ] Less depression Rats [1]
depression
Marked ]
Heart Rate ] Less bradycardia  Rats [1]
bradycardia
Peripheral o S
o Significant Significantly less Rats [1]
Vasodilation
Myocardial Greater negative  Less negative Isolated Rabbit 1
Contractility inotropic effect inotropic effect Hearts

Key Experimental Protocols

The differentiation between quinidine and cupreidine relies on established preclinical models of
arrhythmia and hemodynamic assessment.

Aconitine-Induced Arrhythmia Model

This model is commonly used to screen for Class | antiarrhythmic activity.

Objective: To determine the effective dose (EDso) of a compound required to prevent or
terminate arrhythmias induced by aconitine.

Methodology:
e Animal Model: Male mice or rats are typically used.[12][13]
e Anesthesia: Animals are anesthetized (e.g., with urethane).[13]

 Instrumentation: An ECG is recorded continuously (e.g., Lead Il) to monitor cardiac rhythm. A
venous catheter is placed for drug administration.
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» Arrhythmia Induction: A continuous infusion or bolus injection of aconitine, a sodium channel
activator, is administered to induce ventricular arrhythmias, such as ventricular premature
beats (VPBs) and ventricular tachycardia (VT).[13][14]

e Drug Administration: The test compound (quinidine or cupreidine) is administered
intravenously at various doses to different groups of animals prior to or after the induction of
arrhythmia.[12]

o Endpoint: The primary endpoint is the prevention of sustained arrhythmia or the conversion
of the arrhythmia back to sinus rhythm. The dose at which 50% of the animals are protected
(EDso) is calculated.

Isolated Perfused Heart (Langendorff) Model

This ex vivo model allows for the assessment of direct cardiac effects of a drug, independent of
systemic neural and hormonal influences.[15]

Objective: To measure the direct effects of a compound on myocardial contractility (inotropy),
heart rate (chronotropy), and coronary flow.

Methodology:
e Animal Model: Hearts from rats or rabbits are commonly used.[1][16]

e Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in
ice-cold cardioplegic buffer.[17]

o Cannulation: The aorta is cannulated on the Langendorff apparatus.[18]

o Retrograde Perfusion: A warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit
buffer) is perfused retrogradely down the aorta at a constant pressure. This forces the aortic
valve to close and directs the perfusate into the coronary arteries, thus sustaining the heart.
[18]

o Data Acquisition:

o Afluid-filled balloon is inserted into the left ventricle and connected to a pressure
transducer to measure isovolumetric contractile function, including Left Ventricular
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Developed Pressure (LVDP) and the rates of pressure change (+/- dP/dt).[19]

o Heart rate is derived from the pressure recordings or a concurrent ECG.
o Coronary flow can be measured by collecting the effluent from the heart.

o Drug Administration: After a stabilization period, quinidine or cupreidine is added to the
perfusate at various concentrations to establish a dose-response curve for its effects on
hemodynamic parameters.[1]

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Conclusion

The relationship between cupreidine and quinidine is a clear example of how minor structural
modifications can lead to significant changes in a drug's therapeutic index. Cupreidine, as the
O-demethylated analog of quinidine, retains the desired Class la antiarrhythmic activity while
shedding a substantial portion of the adverse hemodynamic and toxic effects that have limited
the clinical use of quinidine. This favorable profile makes cupreidine and its derivatives
compelling candidates for further investigation and development as safer alternatives in the
management of cardiac arrhythmias. The experimental protocols detailed herein provide a
robust framework for the continued preclinical evaluation of such novel antiarrhythmic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15600903?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

